6-Chloro-4-vinylpyridin-2(1H)-one
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Overview
Description
6-Chloro-4-vinylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-vinylpyridin-2(1H)-one typically involves the chlorination of 4-vinylpyridin-2(1H)-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Substitution Reactions: Starting from a precursor compound that undergoes substitution to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-vinylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the chlorine atom or modify the vinyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action for 6-Chloro-4-vinylpyridin-2(1H)-one would depend on its specific application. In general, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridin-2(1H)-one: Lacks the chlorine substitution.
6-Chloropyridin-2(1H)-one: Lacks the vinyl group.
4-Vinylpyridine: Lacks the carbonyl group.
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
6-chloro-4-ethenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO/c1-2-5-3-6(8)9-7(10)4-5/h2-4H,1H2,(H,9,10) |
InChI Key |
YCWPLSHQHKORHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=O)NC(=C1)Cl |
Origin of Product |
United States |
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